Herbaridine B
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Overview
Description
Herbaridine B is a natural naphthoquinone derivative isolated from the ascomycete fungus IBWF79B-90A . This compound is known for its antiviral properties and has been employed in research related to viral infections such as influenza and herpes. This compound is part of a larger group of naphthoquinone metabolites that exhibit a wide range of biological activities, including antimicrobial, cytotoxic, and phytotoxic properties .
Preparation Methods
Herbaridine B is typically isolated from fungal sources through bioactivity-guided fractionation. The fungus IBWF79B-90A is grown on agar slants containing yeast extract, malt extract, and glucose, with the pH adjusted to 5.5 before autoclaving . The extraction process involves the use of organic solvents to separate the active compounds, followed by chromatographic techniques to purify this compound .
Chemical Reactions Analysis
Herbaridine B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives.
Scientific Research Applications
Herbaridine B has several scientific research applications across various fields:
Chemistry: this compound is used as a model compound to study the reactivity of naphthoquinones and their derivatives.
Biology: In biological research, this compound is employed to investigate its cytotoxic effects on different cell lines.
Medicine: this compound’s antiviral properties make it a valuable compound in the study of viral replication mechanisms.
Mechanism of Action
Herbaridine B exerts its effects by selectively perturbing pivotal enzymes crucial for the sustenance of viral entities. This disruption effectively impedes viral replication, making it a potent antiviral agent. The molecular targets and pathways involved in its mechanism of action include the inhibition of viral polymerases and other enzymes essential for viral genome replication.
Comparison with Similar Compounds
Herbaridine B is structurally related to other naphthoquinone derivatives such as herbarin, dehydroherbarin, and O-methylherbarin . These compounds share similar biological activities, including antimicrobial and cytotoxic properties. this compound is unique in its specific antiviral activity against influenza and herpes viruses.
Similar compounds include:
Herbarin: Known for its antimicrobial and cytotoxic activities.
Dehydroherbarin: Exhibits similar biological activities to Herbarin.
O-methylherbarin: Another naphthoquinone derivative with comparable properties.
This compound stands out due to its potent antiviral properties, making it a valuable compound for further research and potential therapeutic applications.
Biological Activity
Herbaridine B is a bioactive compound derived from endophytic fungi, particularly from species within the genus Anteaglonium. This compound has garnered interest due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article compiles recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
This compound is classified as a naphthoquinone derivative. Its molecular formula is C18H16O6, and it exhibits a complex structure that contributes to its biological activity. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.
- Case Study : A study highlighted the effectiveness of this compound against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics .
- Table 1: Antimicrobial Activity of this compound
2. Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines, demonstrating cytotoxic effects that warrant further investigation.
- Research Findings : In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound was found to disrupt mitochondrial function and activate caspase pathways .
- Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
MCF-7 | 25 | Induction of apoptosis | |
HeLa | 30 | Mitochondrial dysfunction | |
A549 | 28 | Caspase activation |
3. Antioxidant Activity
This compound exhibits strong antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.
- Findings : The compound showed significant free radical scavenging activity in DPPH assays, indicating its potential use as a natural antioxidant agent .
- Table 3: Antioxidant Activity of this compound
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism : It is believed that this compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.
- Anticancer Mechanism : The compound's ability to induce apoptosis is linked to its interaction with mitochondrial membranes and subsequent activation of caspase cascades.
- Antioxidant Mechanism : By scavenging free radicals, this compound helps to protect cells from oxidative damage, which is implicated in various diseases including cancer.
Properties
CAS No. |
1151511-05-5 |
---|---|
Molecular Formula |
C17H20O6 |
Molecular Weight |
320.341 |
IUPAC Name |
(3R,4aS,10aR)-3,7,9-trimethoxy-3-methyl-1,4,4a,10a-tetrahydrobenzo[g]isochromene-5,10-dione |
InChI |
InChI=1S/C17H20O6/c1-17(22-4)7-11-12(8-23-17)16(19)14-10(15(11)18)5-9(20-2)6-13(14)21-3/h5-6,11-12H,7-8H2,1-4H3/t11-,12-,17+/m0/s1 |
InChI Key |
XWDPPCCHTXTSRZ-NVGCLXPQSA-N |
SMILES |
CC1(CC2C(CO1)C(=O)C3=C(C=C(C=C3C2=O)OC)OC)OC |
Appearance |
Yellow powder |
Origin of Product |
United States |
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